molecular formula C16H24N2O4S2 B5537585 N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5537585
M. Wt: 372.5 g/mol
InChI Key: GBUWAXHMGQCMAO-UHFFFAOYSA-N
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Description

"N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide" is a compound of interest in the field of organic chemistry due to its complex molecular structure and potential for various applications. Although specific studies on this compound are limited, related research on morpholino and thiophene derivatives provides valuable insights into its properties and synthesis methods.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including condensation, cyclization, and functional group modification. For instance, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was synthesized through a multi-step process involving condensation and cyclization (Lu et al., 2021). Similarly, the synthesis of enantiopure morpholines and related compounds often involves sequential ring opening, sulfonylation, and cyclization steps (Foschi et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray crystallography. The crystal structure and conformation of molecules like N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives have been determined, providing insights into the molecular geometry and electron delocalization in these systems (Ozer et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds with morpholine and thiophene groups often include transformations like cross-recyclization, cyclodehydrosulfurisation, and transamidation (Dyachenko & Dyachenko, 2008). These reactions are crucial for modifying the functional groups and enhancing the chemical properties of the compounds.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are typically studied through spectroscopy and thermal analysis. The crystal structures of compounds like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine provide insights into their physical state and stability (Aydinli et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are investigated through various chemical reactions and spectroscopic studies. Research on the synthesis and characterization of morpholine derivatives and their complexes helps in understanding these aspects (Ozer et al., 2009).

Scientific Research Applications

Synthesis of Biodegradable Polymers

One significant application of derivatives similar to N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is in the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are synthesized through the ring-opening copolymerization of lactones with morpholine-2,5-dione derivatives, which have protected functional substituents. This process is crucial for developing biodegradable polymers with specific functionalities, making them valuable in medical and environmental applications (Veld, Dijkstra, & Feijen, 1992).

Inhibition of Carbonic Anhydrases

Another area of research involves the exploration of aromatic sulfonamide derivatives, including morpholine-based compounds, as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds have shown to exhibit nanomolar inhibitory concentrations against various CA isoenzymes, demonstrating their potential as therapeutic agents in treating diseases associated with aberrant CA activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Development of Heterocyclic Scaffolds

Morpholine derivatives are also pivotal in the synthesis of enantiopure morpholines and other heterocyclic scaffolds. This involves a series of reactions starting from the ring opening of oxiranes, followed by O-sulfonylation and cyclization processes. Such methodologies are instrumental in constructing complex molecular structures that are of interest in pharmaceutical research and development (Foschi et al., 2017).

Activation of Soluble Guanylyl Cyclase

Compounds related to N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide have been studied for their ability to activate the heme-oxidized form of soluble guanylyl cyclase (sGC), an important enzyme in cardiovascular physiology. This activation represents a novel mechanism for vasodilator drugs, which could be beneficial in treating cardiovascular diseases (Schindler et al., 2006).

properties

IUPAC Name

N-cycloheptyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c19-16(17-13-5-3-1-2-4-6-13)15-11-14(12-23-15)24(20,21)18-7-9-22-10-8-18/h11-13H,1-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUWAXHMGQCMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

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